molecular formula C18H10I6N2O7 B1672078 Ioglycamic Acid CAS No. 2618-25-9

Ioglycamic Acid

Cat. No.: B1672078
CAS No.: 2618-25-9
M. Wt: 1127.7 g/mol
InChI Key: FZDZULUFHNDEDJ-UHFFFAOYSA-N
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Preparation Methods

Ioglycamic acid can be synthesized through a series of chemical reactions involving iodinated aromatic compounds. The synthetic route typically involves the reaction of 3-carboxy-2,4,6-triiodophenyl isocyanate with 2-(methoxyacetamido)-3,5,7-triiodobenzoic acid . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ioglycamic acid undergoes various chemical reactions, including:

Scientific Research Applications

Iopanoic acid is a substance with applications in several scientific fields, particularly concerning thyroid hormone regulation and X-ray contrast imaging. It is also known as Telepaque .

Thyroid Hormone Regulation
Iopanoic acid impacts thyroid hormone levels and related gene expression . Research indicates that iopanoic acid inhibits the expression of iodotyronine deiodinases (DIOs) . DIOs are enzymes that activate or inactivate thyroid hormones via deiodination . Specifically, iopanoic acid can inhibit DIO1 and DIO2 .

Administration of iopanoic acid results in decreased conversion of thyroxine (T4) to triiodothyronine (T3), the active form of the hormone . By inhibiting deiodinase, iopanoic acid reduces T3 concentrations . Studies have shown that iopanoic acid-induced reduction in T3 levels can increase growth hormone (GH) responsiveness . Iopanoic acid also affects the levels of thyroid-stimulating hormone β (tshβ) .

Animal Studies
Animal models, such as Japanese medaka and Xenopus laevis, have been used to study the effects of iopanoic acid on thyroid hormone disruption . In Japanese medaka, iopanoic acid exposure suppressed the expression of tshβ, dio1, and dio2, while increasing T4 and T3 levels . This exposure also inhibited swim bladder inflation, which led to reduced swimming performance . Studies in Xenopus laevis showed that iopanoic acid caused thyroid-related biochemical profiles consistent with hyperthyroxinemia, resulting in delayed metamorphosis and reduced growth .

Biological Activity

Ioglycamic Acid, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and therapeutic potential. This article synthesizes findings from diverse research sources, highlighting its biological activity, mechanisms of action, and clinical applications.

Overview of this compound

This compound is a synthetic compound primarily known for its role as an iodinated cholecystographic agent. Its primary function involves the inhibition of deiodinase enzymes, which are crucial in thyroid hormone metabolism. The compound's ability to modulate thyroid hormone levels has made it a candidate for managing conditions related to hyperthyroidism.

The biological activity of this compound is largely attributed to its interaction with iodothyronine deiodinases (DIOs). These enzymes convert thyroxine (T4) into triiodothyronine (T3), the more active form of thyroid hormone. By inhibiting these enzymes, this compound effectively reduces the conversion of T4 to T3, thereby controlling hyperthyroid states.

Key Mechanisms:

  • Inhibition of Deiodinases : this compound acts as a potent inhibitor of 5'-deiodinase, leading to decreased T3 levels in peripheral tissues .
  • Restoration of Euthyroidism : In clinical settings, it has been shown to restore euthyroid status rapidly in patients with amiodarone-induced thyrotoxicosis (AIT) and other forms of hyperthyroidism .

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly in managing thyroid-related disorders:

  • Amiodarone-Induced Thyrotoxicosis : A study involving seven patients demonstrated that a short course of this compound effectively controlled hyperthyroidism, allowing for safe thyroidectomy procedures .
  • Thyrotropin-Secreting Pituitary Adenomas : It has also been used perioperatively in patients with thyrotropinomas to achieve rapid euthyroidism .

Case Studies

Study Condition Outcome
Dhillon et al. (2004)Thyrotropin-secreting adenomasRapid reduction in free T3 levels from 634 to 175 pg/dl after 3 days .
Unnamed Study (2002)Type I Amiodarone-induced ThyrotoxicosisEuthyroidism restored within 7-20 days; no surgical complications reported .

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

  • Thyroid Hormone Regulation : Inhibition of DIOs by this compound leads to altered metabolic pathways involving thyroid hormones, impacting growth and development in model organisms like Xenopus laevis .
  • Potential for Ecological Risk Assessment : The effects observed in laboratory models suggest that further studies are needed to assess the ecological implications of thyroid hormone modulation by compounds like this compound .

Properties

CAS No.

2618-25-9

Molecular Formula

C18H10I6N2O7

Molecular Weight

1127.7 g/mol

IUPAC Name

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)

InChI Key

FZDZULUFHNDEDJ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Appearance

Solid powder

Key on ui other cas no.

2618-25-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Ioglycamic
Bilivistan
Ioglycamic Acid
Ioglycamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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